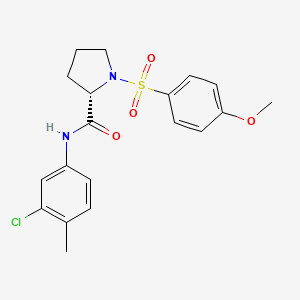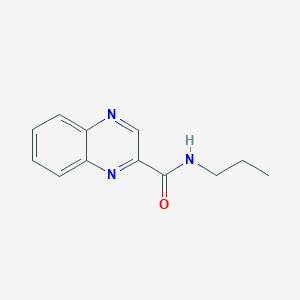
Azetidin-1-yl-(2-phenylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl-(2-phenylphenyl)methanone, also known as AZP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidinones, which are known for their diverse biological activities. AZP is a promising candidate for drug development due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The mechanism of action of Azetidin-1-yl-(2-phenylphenyl)methanone is not fully understood, but studies have suggested that it acts through multiple pathways. Azetidin-1-yl-(2-phenylphenyl)methanone has been shown to inhibit the activity of various enzymes, including histone deacetylases and topoisomerases. Additionally, Azetidin-1-yl-(2-phenylphenyl)methanone has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects
Azetidin-1-yl-(2-phenylphenyl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. Additionally, Azetidin-1-yl-(2-phenylphenyl)methanone has been shown to modulate the expression of various cytokines and chemokines, which play a crucial role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Azetidin-1-yl-(2-phenylphenyl)methanone has several advantages for lab experiments, including its high purity and stability. Additionally, Azetidin-1-yl-(2-phenylphenyl)methanone is relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of Azetidin-1-yl-(2-phenylphenyl)methanone is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on Azetidin-1-yl-(2-phenylphenyl)methanone. One area of interest is the development of Azetidin-1-yl-(2-phenylphenyl)methanone-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of Azetidin-1-yl-(2-phenylphenyl)methanone and its potential applications in immunology. Furthermore, the development of novel synthesis methods for Azetidin-1-yl-(2-phenylphenyl)methanone may improve its pharmacokinetic properties and increase its therapeutic potential.
Méthodes De Synthèse
Azetidin-1-yl-(2-phenylphenyl)methanone can be synthesized using various methods, including the reaction of 2-phenylbenzaldehyde with azetidine-1-carboxylic acid in the presence of a base. Another method involves the reaction of 2-phenylbenzaldehyde with azetidine-1-carboxamide in the presence of a reducing agent. These methods result in the formation of Azetidin-1-yl-(2-phenylphenyl)methanone with high purity and yield.
Applications De Recherche Scientifique
Azetidin-1-yl-(2-phenylphenyl)methanone has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. Studies have shown that Azetidin-1-yl-(2-phenylphenyl)methanone exhibits potent anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, Azetidin-1-yl-(2-phenylphenyl)methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, Azetidin-1-yl-(2-phenylphenyl)methanone has been investigated for its immunomodulatory properties, which may have potential applications in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
azetidin-1-yl-(2-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16(17-11-6-12-17)15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROAIRHPBMJRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2-phenylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)


![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)



![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)